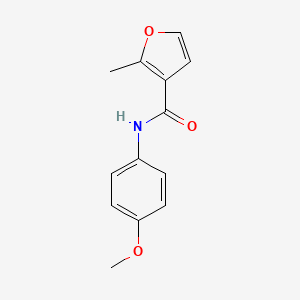

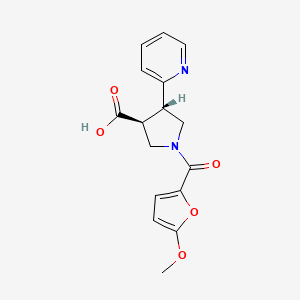

![molecular formula C11H12N4OS2 B5517813 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517813.png)

2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide often involves electrophilic building blocks and the formation of ring-annulated products. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones uses N-aryl-2-chloroacetamides as doubly electrophilic components, showcasing a method that might be relevant for synthesizing the title compound through elimination reactions and ring closure mechanisms, producing acceptable yields and confirmed by analytical and spectral studies (Janardhan et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds structurally related to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide has been characterized through various techniques, including NMR, IR, ESI-MS, elemental analysis, and X-ray single-crystal diffraction. These methods confirm the planarity and coplanarity of specific moieties within the molecules and help in understanding the spatial arrangement of atoms which is crucial for the compound's reactivity and interaction with biological targets (Liang, 2014).

Chemical Reactions and Properties

Compounds with similar core structures undergo various chemical reactions, including condensation, cyclization, and reactions with electrophiles and nucleophiles. These reactions expand the chemical versatility of the compound, enabling the synthesis of derivatives with potential biological activities. For example, the reaction of dimethyl acetone-1,3-dicarboxylate leads to the synthesis of derivatives through transformations involving thiazole and pyrimidine moieties (Žugelj et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and pharmaceutical formulation. X-ray crystallography reveals the crystalline structure and molecular conformation, which are critical for understanding the compound's stability and reactivity. The crystal structures of related compounds show significant non-covalent interactions, such as hydrogen bonding, which influence their physical properties (Subasri et al., 2017).

科学的研究の応用

CDK Inhibition and Anticancer Activity

2-Anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to the compound , have shown promise as inhibitors of cyclin-dependent kinase-2 (CDK2). These derivatives have demonstrated significant potential in anticancer therapy due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The synthesis and structure-activity relationships (SARs) of these compounds highlight their biochemical interactions and potential as therapeutic agents (Wang et al., 2004).

Antifungal Properties

Compounds structurally similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been synthesized and tested for their antifungal properties. Studies have found that certain derivatives display effective antifungal activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in treating fungal infections (Jafar et al., 2017).

Anticonvulsant Effects

Research into S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, which are structurally related to the compound, has revealed potential anticonvulsant properties. These compounds have shown moderate effectiveness in preventing seizures in animal models, indicating a possibility for development into anticonvulsant medications (Severina et al., 2020).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

In synthetic chemistry, compounds like 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide are used as building blocks for the formation of more complex structures, such as fused thiazolo[3,2-a]pyrimidinones. These structures have various applications in pharmaceutical and material sciences (Janardhan et al., 2014).

Development of Antimicrobial Agents

Some derivatives of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide have been explored for their antimicrobial properties. These compounds have been found to exhibit promising activity against various microbial strains, suggesting their potential in developing new antimicrobial drugs (Bondock et al., 2008).

Safety and Hazards

特性

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS2/c1-7-5-8(2)14-11(13-7)18-6-9(16)15-10-12-3-4-17-10/h3-5H,6H2,1-2H3,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMHGKCYZHHFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49726375 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

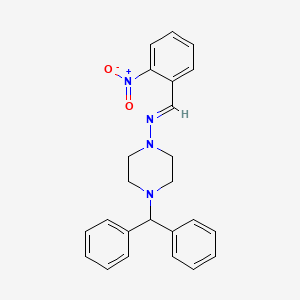

![N-(3,5-difluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5517741.png)

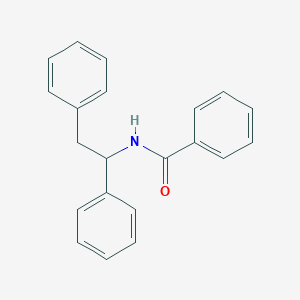

![5-(phenoxymethyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5517748.png)

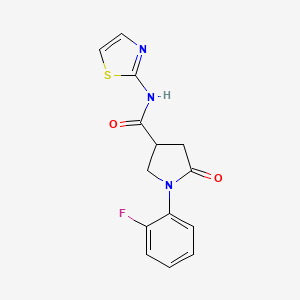

![N-(3-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5517754.png)

![N-(3-acetylphenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517768.png)

![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5517785.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5517790.png)

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5517810.png)